molecular formula C9H6LiNO2 B6246841 lithium(1+) 2-cyano-6-methylbenzoate CAS No. 2408964-55-4

lithium(1+) 2-cyano-6-methylbenzoate

Cat. No.: B6246841
CAS No.: 2408964-55-4
M. Wt: 167.1
InChI Key:
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Description

Lithium(1+) 2-cyano-6-methylbenzoate is an organic lithium salt with the molecular formula C9H6LiNO2 This compound is characterized by the presence of a lithium ion (Li+) associated with a 2-cyano-6-methylbenzoate anion

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lithium(1+) 2-cyano-6-methylbenzoate typically involves the reaction of 2-cyano-6-methylbenzoic acid with a lithium base, such as lithium hydroxide (LiOH) or lithium carbonate (Li2CO3). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure complete conversion to the lithium salt.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Lithium(1+) 2-cyano-6-methylbenzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The cyano group (-CN) can participate in nucleophilic substitution reactions.

    Reduction Reactions: The cyano group can be reduced to an amine group (-NH2) under appropriate conditions.

    Oxidation Reactions: The methyl group (-CH3) can be oxidized to a carboxyl group (-COOH).

Common Reagents and Conditions:

    Substitution: Reagents such as alkyl halides can be used in the presence of a base.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be employed.

Major Products:

    Substitution: Formation of substituted benzoates.

    Reduction: Formation of 2-amino-6-methylbenzoate.

    Oxidation: Formation of 2-cyano-6-carboxybenzoate.

Scientific Research Applications

Lithium(1+) 2-cyano-6-methylbenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of lithium(1+) 2-cyano-6-methylbenzoate involves its interaction with various molecular targets and pathways. The lithium ion (Li+) can modulate the activity of enzymes and receptors, influencing cellular processes. For example, lithium is known to inhibit glycogen synthase kinase 3 (GSK-3), which plays a role in various signaling pathways .

Comparison with Similar Compounds

    Lithium Benzoate: Similar structure but lacks the cyano and methyl groups.

    Lithium 2-Cyanobenzoate: Similar but lacks the methyl group.

    Lithium 6-Methylbenzoate: Similar but lacks the cyano group.

Uniqueness: Lithium(1+) 2-cyano-6-methylbenzoate is unique due to the presence of both the cyano and methyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

CAS No.

2408964-55-4

Molecular Formula

C9H6LiNO2

Molecular Weight

167.1

Purity

95

Origin of Product

United States

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